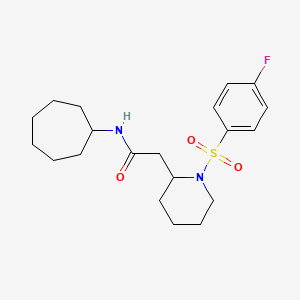

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as F13714, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

The compound is involved in the synthesis of heterocyclic chemistry, where it serves as a precursor or building block for creating various heterocyclic compounds. For example, the synthesis of 3-aryl-N-n-propyl-piperidines is described, showcasing its utility in generating useful building blocks for further chemical synthesis (Meng‐Yang Chang, Shui-Tein Chen, & N. Chang, 2002).

Immunomodulatory Effects

Research has also explored the immunorestorative characteristics of related synthetic immunomodulators, highlighting their potential to enhance the immune response against weak antigens and restore alloreactivity, which could have significant implications for cancer treatment and immunotherapy (B. S. Wang, V. Ruszala-Mallon, A. Lumanglas, J. Silva, & F. Durr, 1988).

Anticancer Activity

Novel sulfonamide-derived isatins, following molecular hybridization, have been investigated for their cytotoxic effect on hepatocellular carcinoma (HCC) cell lines. These studies underscore the compound's role in anticancer research, particularly in the synthesis of compounds with potential efficacy against HCC (M. Eldeeb, E. Sanad, A. Ragab, Y. Ammar, K. Mahmoud, Mamdouh M. Ali, & N. Hamdy, 2022).

Antibacterial Activity

The compound has been used in the synthesis of N-substituted acetamide derivatives that exhibit antibacterial potential. This highlights its application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Kashif Iqbal, Q. Jamal, J. Iqbal, M. Afreen, Muhammad Zeeshan Ahmed Sandhu, Eshwa Dar, U. Farooq, M. Mushtaq, N. Arshad, & M. Iqbal, 2017).

Enzyme Inhibition

Another research area involves the evaluation of synthesized compounds for their enzyme inhibitory activities, including against acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's (H. Khalid, A. Rehman, M. Abbasi, S. Z. Siddiqui, A. Malik, M. Ashraf, I. Ahmad, & S. Ejaz, 2014).

Propiedades

IUPAC Name |

N-cycloheptyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYNQCLGIUAABA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)